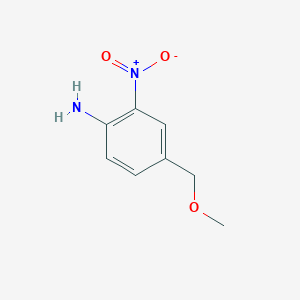

4-(Methoxymethyl)-2-nitroaniline

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4-(methoxymethyl)-2-nitroaniline |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5,9H2,1H3 |

InChI Key |

FILGGGAQCDVEQJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Quantum Chemical Calculations:

Density Functional Theory (DFT): Researchers frequently use DFT, with functionals like B3LYP, to optimize the molecular geometry and calculate the electronic structure. nih.gov

Basis Sets: The accuracy of these calculations is often evaluated by comparing results from various basis sets, such as the popular Pople-style basis sets (e.g., 6-311++G(d,p)). epa.gov

Advanced Characterization and Structural Elucidation of 4 Methoxymethyl 2 Nitroaniline and Analogues

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction Studies (e.g., for 4-Methoxy-2-nitroaniline (B140478) and Related Aniline (B41778) Derivatives)

Similarly, the crystal structure of 2-methyl-5-nitroaniline, another related derivative, has been determined to be monoclinic, belonging to the space group P21/n. core.ac.uk The molecule is nearly planar, a feature that facilitates weak intramolecular charge transfer. core.ac.uk Another related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, which is derived from 4-methoxy-2-nitroaniline, shows significant non-planar characteristics. nih.gov In this molecule, the methoxy (B1213986) group is nearly coplanar with the phenyl ring, while the nitro and acetamido groups are twisted out of the plane. nih.gov This deviation from planarity is a key structural feature influenced by the substituents on the aniline ring.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-Methoxy-2-nitroaniline | Orthorhombic | Not specified | a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = β = γ = 90° | researchgate.net |

| 2-Methoxy-4-nitroaniline (B147289) | Monoclinic | Not specified | Not specified | researchgate.net |

| 2-Methyl-5-nitroaniline | Monoclinic | P21/n | a = 9.552 Å, b = 5.677 Å, c = 13.586 Å, β = 92.68° | core.ac.uk |

| 4-Methyl-2-nitroaniline (B134579) | Monoclinic | C2/c | a = 13.11 Å, b = 4.06 Å, c = 13.59 Å, β = 101.9° | researchgate.net |

Powder X-ray Diffraction Analysis for Bulk Crystalline Samples

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of bulk crystalline materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a given crystalline phase, which is essential for confirming the identity and purity of a synthesized compound. americanpharmaceuticalreview.com The PXRD pattern is a one-dimensional plot of diffracted X-ray intensity against the diffraction angle (2θ). americanpharmaceuticalreview.com

For aniline derivatives, PXRD is widely used to confirm the crystalline nature of the grown materials and to identify the specific crystal planes. researchgate.netresearchgate.net For instance, the PXRD analysis of 4-methoxy-2-nitroaniline confirmed its crystalline structure, which was initially determined by single-crystal XRD. researchgate.net Similarly, studies on 2-methoxy-4-nitroaniline and 4-methyl-2-nitroaniline have utilized powder XRD to identify their crystalline planes and confirm their phase purity. researchgate.netresearchgate.net The technique is also fundamental in studying polymorphism, where a single compound can exist in multiple crystalline forms. americanpharmaceuticalreview.com

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of nitroaniline derivatives is significantly influenced by a network of intermolecular interactions, including hydrogen bonds and π-stacking. acs.orgresearchgate.net In 2-nitroaniline (B44862) derivatives, a characteristic intramolecular hydrogen bond forms between one of the hydrogen atoms of the amino group and an oxygen atom of the ortho-nitro group, creating a stable six-membered ring. acs.orgresearchgate.net This interaction, often referred to as a chelate ring, enhances the planarity and electron delocalization of the molecule. researchgate.net

Intermolecular hydrogen bonds also play a crucial role in the crystal architecture. In many nitroaniline structures, N-H···O hydrogen bonds link molecules together, forming dimers or extended chains. core.ac.ukacs.orgresearchgate.net For example, in the crystal structure of 2-methyl-5-nitroaniline, the three-dimensional structure is stabilized by three distinct intermolecular hydrogen bonds. core.ac.uk

Spectroscopic Techniques for Molecular Structure Confirmation and Electronic Structure Insights

Spectroscopic methods are vital for confirming molecular structures and probing the electronic environments of the atoms within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

For 4-(methoxymethyl)-2-nitroaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (–NH₂) protons, and the methoxymethyl (–O–CH₂–Ph and –O–CH₃) protons. Based on data for related compounds like 2-methoxy-4-nitroaniline, the aromatic protons would appear in the range of 6.0-8.0 ppm. chemicalbook.com The amine protons typically present as a broad singlet. chemicalbook.com The methoxy (–OCH₃) protons would be a sharp singlet, while the methylene (B1212753) (–CH₂–) protons of the methoxymethyl group would also appear as a singlet, with their exact chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. Aromatic carbons typically resonate between 110 and 150 ppm. The presence of the electron-withdrawing nitro group and the electron-donating amino and methoxymethyl groups will cause significant shifts for the substituted carbons (C1, C2, C4). Data for aniline and its derivatives show that the carbon attached to the amino group (C1) and the carbons ortho and para to it are shifted upfield, while the carbon attached to the nitro group (C2) would be shifted downfield. researchgate.netkpi.ua

| Group | Nucleus | Expected Chemical Shift Range (ppm) | Reference/Analogue |

|---|---|---|---|

| Aromatic | ¹H | 6.5 - 8.1 | 2-Nitroaniline chemicalbook.com |

| Amine (NH₂) | ¹H | ~6.1 (broad) | 2-Nitroaniline chemicalbook.com |

| Methylene (Ar-CH₂-O) | ¹H | ~4.5 | General expectation |

| Methoxy (O-CH₃) | ¹H | ~3.4 | General expectation |

| Aromatic | ¹³C | 110 - 150 | Aniline chemicalbook.com |

| Methylene (Ar-CH₂-O) | ¹³C | ~70 | General expectation |

| Methoxy (O-CH₃) | ¹³C | ~55 | General expectation |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR and FT-Raman spectra of this compound would exhibit several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro (–NO₂) group typically occur around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring appear in the 1400-1600 cm⁻¹ range. The C-O-C stretching vibrations of the methoxymethyl ether linkage would produce strong bands in the 1000-1250 cm⁻¹ region.

Studies on the analogue 4-methoxy-2-nitroaniline confirm these assignments. Its FTIR spectrum shows characteristic peaks for the NH₂ group, the NO₂ group, and the aromatic ring. researchgate.net Similarly, the vibrational spectra of 2-methoxy-4-nitroaniline have been analyzed to identify its functional groups. researchgate.netresearchgate.net These studies provide a reliable basis for interpreting the vibrational spectra of this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Compound Analogue | Reference |

|---|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | 2,6-dibromo-4-nitroaniline | nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | 4-methoxy-2-nitroaniline | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 3000 | 2-(methylthio)aniline | nih.gov |

| C=C Stretch (Aromatic) | 1400 - 1600 | p-Nitroaniline | usc.edu |

| NO₂ Asymmetric Stretch | 1500 - 1530 | 2-methoxy-4-nitroaniline | researchgate.net |

| NO₂ Symmetric Stretch | 1330 - 1360 | 2-methoxy-4-nitroaniline | researchgate.net |

| C-O-C Ether Stretch | 1000 - 1250 | 4-methoxy-2-nitroaniline | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When organic molecules absorb UV or visible radiation, it corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of absorption are characteristic of the chromophores—functional groups containing valence electrons with low excitation energy—present in the molecule. shu.ac.uk For nitroaniline derivatives, the absorption spectra are primarily governed by π → π* and n → π* transitions associated with the benzene (B151609) ring, the nitro group, and the amino group.

The electronic absorption spectra of this compound and its analogues are characterized by distinct bands in the UV-Vis region. These absorptions are influenced by the electronic nature and position of the substituents on the aniline ring. The amino (-NH₂) group acts as an electron-donating group (auxochrome), while the nitro (-NO₂) group is a strong electron-withdrawing group (chromophore). This "push-pull" system results in intramolecular charge transfer (ICT) from the amino group to the nitro group upon photoexcitation, significantly affecting the absorption maxima (λmax).

In a typical 2-nitroaniline structure, the electronic spectrum shows characteristic absorption bands. For instance, the UV-Vis spectrum of 2-nitroaniline exhibits an absorption maximum at approximately 412 nm. taylorandfrancis.com This band is attributed to the charge transfer character between the electron-donating amino group and the electron-withdrawing nitro group. Another absorption band for 2-nitroaniline can be observed at a shorter wavelength. researchgate.netresearchgate.net

The introduction of an additional substituent at the 4-position of the 2-nitroaniline core, such as a methyl (-CH₃), methoxy (-OCH₃), or methoxymethyl (-CH₂OCH₃) group, further modulates the electronic properties and, consequently, the UV-Vis absorption spectrum. An electron-donating group at this position enhances the electron density of the aromatic ring, facilitating the intramolecular charge transfer to the nitro group. This generally leads to a bathochromic (red) shift in the λmax compared to the parent 2-nitroaniline.

For example, studies on 4-methyl-2-nitroaniline and 4-methoxy-2-nitroaniline show distinct absorption peaks. researchgate.net The UV-Vis spectrum of a 4-methoxy-2-nitroaniline single crystal reveals a cut-off wavelength, which is essential for understanding its optical properties. researchgate.net The solvent environment can also play a crucial role, as the polarity of the solvent can stabilize the ground and excited states to different extents, leading to solvatochromic shifts. acs.org Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can complement experimental data by predicting electronic transitions and helping to assign the observed spectral bands. nih.gov

A comparison of the absorption maxima for this compound analogues highlights the influence of the para-substituent relative to the amino group.

Table 1: UV-Vis Absorption Maxima for 2-Nitroaniline Analogues Data inferred from various studies. The exact λmax can vary with solvent and experimental conditions.

| Compound | Substituent at C4 | Typical λmax (nm) | Reference(s) |

|---|---|---|---|

| 2-Nitroaniline | -H | ~412 | taylorandfrancis.com |

| 4-Methyl-2-nitroaniline | -CH₃ | Absorption observed | researchgate.net |

| 4-Methoxy-2-nitroaniline | -OCH₃ | Cut-off wavelength studied | researchgate.netnih.gov |

The data demonstrates that the electronic environment dictated by the substituents significantly tunes the energy of the electronic transitions within these molecules.

Mass Spectrometry (e.g., LC-Mass) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In the context of this compound and its analogues, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or electron ionization (EI) after gas chromatography (GC) are commonly employed.

The molecular weight of this compound (C₈H₁₀N₂O₃) is 182.18 g/mol . In a typical mass spectrum under positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 183.

The fragmentation pattern of nitroaromatic compounds is highly characteristic and provides significant structural information. For nitroaniline derivatives, fragmentation often involves the nitro group, the amino group, and any alkyl or alkoxy substituents. Common fragmentation pathways for nitrobenzene (B124822) derivatives include the loss of the nitro group (-NO₂, 46 Da) and the loss of a nitroso group (-NO, 30 Da) after rearrangement. youtube.com

The fragmentation of this compound is expected to follow pathways observed in its close analogues, such as 4-methyl-2-nitroaniline and 4-methoxy-2-nitroaniline.

Expected Fragmentation Pathways for this compound:

Loss of the Methoxy Group: Cleavage of the ether bond can lead to the loss of a methoxy radical (•OCH₃, 31 Da) or a molecule of formaldehyde (B43269) (CH₂O, 30 Da) via rearrangement, leading to a prominent fragment ion.

Loss of the Nitro Group: A key fragmentation is the loss of the nitro group, either as NO₂ (46 Da) or NO (30 Da). The loss of NO₂ from the molecular ion would yield a fragment at m/z 136. The loss of OH (17 Da) from the molecular ion, a common fragmentation for ortho-nitroanilines (the "ortho effect"), can also occur.

Benzylic Cleavage: The bond between the aromatic ring and the methoxymethyl group can cleave, resulting in ions corresponding to the aromatic portion or the side chain.

Analysis of analogues provides a concrete basis for these predictions. The mass spectrum of 4-methyl-2-nitroaniline (MW 152.15) shows a molecular ion peak and characteristic fragments. massbank.euchemicalbook.com Similarly, 4-methoxy-2-nitroaniline (MW 168.15) also displays a clear molecular ion and fragmentation pattern related to its substituents. nist.gov The fragmentation of nitrosamine (B1359907) compounds, which share some structural similarities, often involves the loss of the NO radical (30 Da). nih.gov

Table 2: Predicted and Observed Mass Spectrometry Data for 2-Nitroaniline Analogues Fragmentation data is based on common pathways for nitroaromatics and related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected/Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Neutral Losses | Reference(s) |

|---|---|---|---|---|---|

| This compound | C₈H₁₀N₂O₃ | 182.18 | ~183 | Loss of •OCH₃ (m/z 152), Loss of NO₂ (m/z 136) | Predicted |

| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 152.15 | ~153 | Molecular ion observed | massbank.euchemicalbook.comspectrabase.com |

| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15 | ~169 | Molecular ion observed | nist.govnih.gov |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | ~139 | Loss of NO, Loss of NO₂ | nist.gov |

The systematic analysis of these fragmentation patterns allows for the confident structural confirmation of this compound and the identification of related impurities or metabolites in complex mixtures. High-resolution mass spectrometry (HRMS) further enhances this by providing exact mass measurements, which can determine the elemental composition of the parent ion and its fragments. kobv.de

In-depth Computational Analysis of this compound Remains Limited in Publicly Available Research

A thorough review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of specific computational and theoretical studies focused solely on the chemical compound This compound . While the methods outlined for analysis—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—are standard and powerful tools in computational chemistry for characterizing such molecules, their direct application to this compound has not been extensively reported in the available literature.

Consequently, constructing a detailed article that strictly adheres to the requested scientific outline for this specific compound is not feasible based on current information. The required quantitative data, such as specific HOMO-LUMO energy gaps, MEP map values, and NBO-derived charge distributions for this compound, are not present in the surveyed research.

Computational Studies on Analogous Compounds

For illustrative purposes, it is pertinent to note that extensive computational research has been conducted on structurally similar molecules, particularly 4-methoxy-2-nitroaniline . This related compound, which differs by the absence of a methylene (-CH2-) group between the ether oxygen and the aromatic ring, has been the subject of numerous theoretical investigations that provide insight into the electronic structure and properties of nitroaniline derivatives.

These studies on analogs like 4-methoxy-2-nitroaniline typically employ the following computational methods:

Computational Chemistry and Theoretical Studies on 4 Methoxymethyl 2 Nitroaniline

Molecular Electronic Structure and Reactivity Descriptors

Global Reactivity Descriptors

Computational studies utilizing Density Functional Theory (DFT) have been instrumental in elucidating the global reactivity of nitroaniline derivatives. For related compounds, these descriptors are calculated to predict the molecule's reactivity and stability. Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) provide significant insights into the chemical behavior of the molecule.

The chemical potential indicates the tendency of a molecule to lose or gain electrons, while chemical hardness measures the resistance to changes in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific values for 4-(Methoxymethyl)-2-nitroaniline are not extensively documented in existing literature, the general trends observed in similar nitroaniline compounds suggest that the presence of both electron-donating (methoxymethyl) and electron-withdrawing (nitro) groups creates a significant intramolecular charge transfer, which influences these reactivity descriptors.

| Global Reactivity Descriptor | Symbol | Formula | Significance |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index | ω | μ2 / (2η) | Electron-accepting capacity |

Theoretical Prediction and Simulation of Spectroscopic Properties

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Theoretical simulations provide a powerful tool for interpreting experimental spectroscopic data. For molecules like this compound, DFT calculations are commonly employed to predict their vibrational and electronic spectra.

Vibrational Spectra (IR and Raman): A detailed interpretation of the infrared (IR) and Raman spectra can be performed with the aid of normal coordinate analysis following scaled quantum mechanical force field methodologies. nih.gov Calculations for the related compound 4-methoxy-2-nitroaniline (B140478) have shown good consistency between the calculated results and experimental data. nih.gov These simulations help in the assignment of vibrational modes to specific functional groups within the molecule, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the vibrations of the aromatic ring and the methoxymethyl group.

Electronic Spectra (UV-Vis): The electronic absorption spectra of nitroanilines are characterized by intense bands that are often attributed to intramolecular charge transfer from the electron-donating amino group to the electron-accepting nitro group through the π-system of the benzene (B151609) ring. core.ac.uk For 4-methoxy-2-nitroaniline, the UV-Vis spectrum has been studied, and solvent effects have been calculated using time-dependent DFT (TD-DFT) in combination with the polarized continuum model (PCM), showing good agreement with experimental measurements. nih.gov These calculations reveal that the substituents (amino, nitro, and methoxymethyl) have a strong influence on the structure and spectroscopic properties of the molecule. nih.gov

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable information for the assignment of experimental spectra. For nitroaniline derivatives, the chemical shifts are influenced by the electronic environment of each nucleus. For instance, in 2-nitroaniline (B44862), the proton ortho to the nitro group is significantly downfield shifted due to the strong electron-withdrawing nature of the nitro group. chemicalbook.com Similar effects would be expected in this compound, with the positions of the aromatic protons being influenced by both the nitro and methoxymethyl groups.

| Proton | Approximate Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Doublet, Doublet of Doublets |

| Amine Protons (NH₂) | 5.0 - 6.5 | Broad Singlet |

| Methylene (B1212753) Protons (CH₂) | 4.0 - 4.5 | Singlet |

| Methyl Protons (CH₃) | 3.0 - 3.5 | Singlet |

Conformational Analysis and Stability Studies

The conformational landscape of this compound is determined by the rotational barriers around the C-N, C-O, and C-C bonds. The planarity of the molecule is a crucial factor, as it affects the extent of π-conjugation and, consequently, the electronic and optical properties. In similar molecules like 2-methyl-5-nitroaniline, the molecule is found to be approximately planar, which facilitates weak intramolecular charge transfer. core.ac.uk Computational methods can be used to perform a potential energy surface scan to identify the most stable conformers and the energy barriers between them. The relative stability of different conformers is crucial for understanding the molecule's behavior in different environments.

Investigation of Nonlinear Optical (NLO) Properties through Computational Methods

Organic molecules with both electron-donating and electron-accepting groups, such as this compound, are of great interest for their potential nonlinear optical (NLO) properties. sphinxsai.comjhuapl.edu These properties are essential for applications in optoelectronics and photonics. sphinxsai.com Computational methods, particularly DFT, are widely used to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule.

The study of related nitroaniline derivatives has shown that the magnitude of the NLO response is strongly dependent on the degree of intramolecular charge transfer. core.ac.uk For 4-methoxy-2-nitroaniline, DFT has been applied to explore its NLO properties, suggesting the importance of π-conjugated systems and the possibility of charge transfer interactions for enhancing these properties. nih.gov Computational investigations help in understanding the structure-property relationships and in the rational design of new NLO materials. jhuapl.edu

| Property | Significance in NLO |

| Dipole Moment (μ) | Influences molecular alignment in an electric field |

| Polarizability (α) | Measures the linear response to an electric field |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response |

Reaction Mechanisms and Kinetic Investigations of 4 Methoxymethyl 2 Nitroaniline Transformations

Elucidation of Mechanistic Pathways for Key Reactions

The chemical behavior of 4-(methoxymethyl)-2-nitroaniline is dictated by the interplay of its substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing nitro group significantly influence the reaction pathways.

Detailed Mechanisms of Nitro Group Reduction

The reduction of the nitro group in aromatic nitro compounds to an amino group is a fundamental transformation in organic chemistry. masterorganicchemistry.com This process can be achieved through various methods, including catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com

The widely accepted mechanism for the reduction of nitroarenes, like this compound, was first proposed by Haber and involves a stepwise process. The reaction can proceed through a direct "hydrogenation" pathway where nitrosobenzene (B162901) and phenylhydroxylamine are formed as intermediates before yielding the final aniline (B41778) derivative. orientjchem.orgrsc.org Alternatively, an indirect "condensation" pathway can occur, involving the formation of azoxybenzene, azobenzene, and hydrazobenzene (B1673438) as intermediates. orientjchem.org

Catalytic hydrogenation is a common method for this reduction. masterorganicchemistry.comwikipedia.org This process typically involves the use of catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. masterorganicchemistry.comwikipedia.org The reaction begins with the interaction of molecular hydrogen with the metal catalyst, followed by the interaction of the nitro compound with the activated hydrogen on the catalyst surface. orientjchem.org The adsorbed nitro compound is then sequentially reduced to the corresponding amine. orientjchem.org For instance, the hydrogenation of nitrobenzene (B124822) to aniline is a well-studied industrial process. acs.orgyoutube.com

The choice of reducing agent and reaction conditions can influence the product distribution. While strong reducing agents like lithium aluminum hydride are generally not used for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds, other reagents like iron in acidic media, sodium hydrosulfite, and tin(II) chloride are effective. masterorganicchemistry.comwikipedia.org

The substituents on the aromatic ring can affect the rate of reduction. A study on the reduction of various substituted nitroaromatic compounds showed that the rate of reduction can be influenced by the nature and position of the substituents. orientjchem.org

Pathways of Electrophilic Aromatic Substitution on Substituted Anilines

The amino group in aniline and its derivatives is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.comchemistrysteps.com This is due to the ability of the nitrogen atom to donate its lone pair of electrons into the aromatic pi-system, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org This enhanced stability is particularly pronounced when the electrophile attacks the ortho and para positions, as it allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom, forming an iminium ion. wikipedia.org

However, the high reactivity of anilines can sometimes lead to multiple substitutions. chemistrysteps.com For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To control the substitution, the reactivity of the amino group can be modulated by converting it into a less activating group, such as an acetamido group, through acetylation. nih.gov This is a common strategy employed in the synthesis of specific substituted anilines. google.com

In the case of this compound, the directing effects of the three substituents must be considered. The strongly activating amino group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The methoxymethyl group is also an ortho-, para-director, while the nitro group is a meta-director and strongly deactivating. The interplay of these effects will determine the regioselectivity of electrophilic substitution reactions.

Kinetic studies on the reaction of substituted anilines with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) have shown that the reaction typically occurs at the 4-position unless it is already substituted, in which case the reaction proceeds at the 2-position. cdnsciencepub.comcdnsciencepub.com The kinetic isotope effect observed in these reactions suggests that the formation of the bond between the aniline ring and the electrophile is often the rate-determining step. cdnsciencepub.com

Nucleophilic Aromatic Substitution (SNAr) in Nitroaniline Systems

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com The SNAr mechanism is favored when these activating groups are positioned ortho or para to a good leaving group, typically a halide. wikipedia.orglibretexts.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism. byjus.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. wikipedia.orglibretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored. nih.gov

For nitroaniline systems, the nitro group is a powerful activator for SNAr reactions. wikipedia.orgbyjus.com Theoretical and experimental studies have shown that the addition of a nucleophile to a halonitroarene can be faster at an unsubstituted carbon atom (forming a σH adduct) than at the carbon bearing the halogen (forming a σX adduct). nih.gov However, the SNAr product is typically observed when the σH adduct cannot be readily converted into a substitution product. nih.gov The rate of SNAr reactions is also influenced by the nature of the leaving group, with the reaction rate increasing with the electronegativity of the halogen. wikipedia.orgnih.gov

Intramolecular Cyclization Mechanisms Leading to Heterocyclic Frameworks (e.g., Benzimidazoles, Quinoxalines)

The diamino functionality, which can be generated from the reduction of the nitro group in this compound to give 4-(methoxymethyl)benzene-1,2-diamine, is a key precursor for the synthesis of various heterocyclic compounds. The condensation of this o-phenylenediamine (B120857) derivative with suitable reagents can lead to the formation of important heterocyclic frameworks like benzimidazoles and quinoxalines.

Benzimidazole (B57391) Formation: Benzimidazoles can be synthesized through the condensation of o-phenylenediamines with various reagents such as aldehydes, carboxylic acids, or their derivatives. researchgate.net For example, the reaction of o-phenylenediamine with carbon dioxide or its derivatives can lead to the formation of 2-benzimidazolone. researchgate.net The mechanism for this type of cyclization often involves the initial formation of an intermediate that undergoes intramolecular cyclization followed by dehydration or another elimination step to form the stable benzimidazole ring. researchgate.net

Quinoxaline (B1680401) Formation: Quinoxalines are typically formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction proceeds through a stepwise mechanism involving the formation of a diimine intermediate which then cyclizes and dehydrates to form the quinoxaline ring.

The presence of the methoxymethyl substituent on the diamine precursor can influence the reactivity and properties of the resulting heterocyclic products.

Transformations Involving the Methoxymethyl Group (e.g., Substitution, Cleavage)

The methoxymethyl (MOM) group is often used as a protecting group for hydroxyl functionalities. However, in the context of this compound, it is a substituent on the aromatic ring. The transformations of this group can involve cleavage or substitution.

The cleavage of aromatic methoxymethyl ethers can be achieved using reagents like trialkylsilyl triflates (R3SiOTf) in the presence of 2,2'-bipyridyl. acs.orgnih.gov The mechanism of this reaction is believed to be different for aromatic and aliphatic MOM ethers. acs.org For aromatic MOM ethers, it is proposed that a complex of the silylating agent and 2,2'-bipyridyl coordinates to the more Lewis basic oxygen atom on the methyl side of the acetal. acs.org Subsequent hydrolysis can then yield the corresponding phenol (B47542). acs.orgnih.gov The reaction conditions can be tuned to achieve either deprotection to the phenol or direct conversion to a silyl (B83357) ether. acs.orgnih.gov The presence of electron-withdrawing groups, such as a nitro group, can affect the reaction rate, sometimes requiring longer reaction times or heating. acs.org

Another potential transformation is the hydrogenolysis of the C-O bond of the methoxymethyl group. A "self-supported hydrogenolysis" strategy has been reported for the conversion of aromatic ethers to arenes, where the hydrogen required for the reaction is sourced from the methoxy (B1213986) group itself. researchgate.net

Kinetic Analysis of Reaction Processes

Kinetic studies provide valuable insights into the reaction mechanisms and the factors that influence reaction rates. For the transformations of this compound, kinetic data can help to quantify the effects of the substituents and optimize reaction conditions.

The kinetics of the reduction of nitroaromatic compounds have been studied for various systems. The rate of reduction is influenced by the catalyst, the solvent, and the substituents on the aromatic ring. orientjchem.orgresearchgate.net For instance, the rate of hydrogenation of nitrobenzene to aniline has been investigated, providing a basis for understanding the kinetics of similar reductions. acs.org

Kinetic investigations of electrophilic aromatic substitution reactions on substituted anilines have been performed. cdnsciencepub.com These studies often involve monitoring the reaction progress over time to determine rate constants and to elucidate the rate-determining step of the reaction. For example, a kinetic isotope effect of 2.0 was observed in the reaction of aniline with DNBF, indicating that bond formation is largely rate-determining. cdnsciencepub.com

The kinetics of nucleophilic aromatic substitution in nitroarenes have also been a subject of investigation. nih.gov The rates of these reactions are highly dependent on the nature of the nucleophile, the leaving group, and the solvent.

While specific kinetic data for the transformations of this compound are not extensively reported in the provided search results, the general principles and findings from studies on related nitroaniline and substituted aniline systems can be applied to predict and understand its reactivity. For example, the study of solvatochromic shifts of p-nitroaniline provides insight into solute-solvent interactions which can influence reaction kinetics in solution. acs.org

Determination of Reaction Rate Constants under Varied Conditions

While specific reaction rate constants for this compound are not extensively detailed in the provided search results, the principles of their determination can be inferred from studies on similar compounds. For instance, in the hydrolysis of a related pyrrolo[3,4-c]pyridine derivative, the decomposition was monitored using High-Performance Liquid Chromatography (HPLC) to determine the rate of reaction under different pH and temperature conditions. nih.gov This methodology allows for the calculation of specific rate constants (k) by tracking the change in concentration of the reactant over time.

Calculation of Activation Energies and Thermodynamic Parameters

The determination of kinetic and thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*) is essential for understanding the energy profile of a reaction. For the related compound 4-methoxy-2-nitroaniline (B140478), methods like the Coats-Redfern and Horowitz-Metzger have been used to calculate these parameters from thermogravimetric analysis (TGA) data. researchgate.net

The van't Hoff and Gibbs equations are also utilized to compute thermodynamic functions of dissolution processes, which can provide insights into the energetics of bringing the reactant into solution, a crucial first step in many reactions. researchgate.net For example, in the study of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, the energy and enthalpy of activation, along with the frequency coefficient for the specific rate constants, were determined. nih.gov

Table 1: Thermodynamic Parameters for the Thermal Decomposition of 4-methoxy-2-nitroaniline

| Parameter | Method | Value |

| Activation Energy (Ea) | Coats-Redfern, Horowitz-Metzger | Varies with method |

| Enthalpy of Activation (ΔH) | Coats-Redfern, Horowitz-Metzger | Varies with method |

| Entropy of Activation (ΔS) | Coats-Redfern, Horowitz-Metzger | Varies with method |

| Gibbs Free Energy of Activation (ΔG*) | Coats-Redfern, Horowitz-Metzger | Varies with method |

Influence of Reaction Parameters on Reaction Kinetics

The kinetics of chemical transformations are highly sensitive to the reaction environment. Key parameters that influence the reaction rate of nitroaniline derivatives include:

pH: The pH of the reaction medium can significantly affect the rate of hydrolysis and other reactions. nih.govrsc.org For nitroaniline isomers, the absorbance, which is related to concentration, is influenced by pH, with maximum extraction efficiency for some isomers observed in the pH range of 4.0-8.0. researchgate.net The pH-rate profile for the hydrolysis of a related compound indicated specific acid- and base-catalyzed reactions, as well as spontaneous water-catalyzed degradation. nih.gov The quenching efficiency of a fluorescent sensor for 4-nitroaniline (B120555) was also found to be highest at pH 5. researchgate.net

Substrate Concentration: The concentration of the reactant, or substrate, is a fundamental factor in reaction kinetics. In the electrochemical reduction of nitroarenes, the initial concentration of the nitroarene substrate is a specified parameter in the experimental setup. acs.org

Catalyst Loading: Catalysts are often employed to accelerate reaction rates. In the synthesis of tetrahydroquinoline derivatives from anilines, the reaction is catalyzed by BF3.OEt2. scielo.org.co The efficiency of such catalytic processes is dependent on the amount of catalyst used.

Temperature: Temperature has a profound effect on reaction kinetics, with higher temperatures generally leading to faster rates. Studies on the hydrolysis of a pyrrolo[3,4-c]pyridine derivative were conducted at various temperatures (333, 343, 353, and 363 K) to determine the temperature dependence of the reaction rate. nih.gov Similarly, the dielectric properties of 4-methoxy-2-nitroaniline have been analyzed across a range of temperatures. researchgate.net

Electrochemical Kinetic Studies of Nitroaniline Derivatives

Electrochemical methods provide a powerful tool for investigating the kinetics of redox reactions involving nitroaniline derivatives. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are techniques used to study the electrochemical behavior of these compounds. researchgate.net

In the electrochemical reduction of substituted nitrobenzenes, a polyoxometalate redox mediator can be used. acs.org This mediator is electrochemically reduced at the cathode and then reacts with the nitrobenzene in solution to produce the corresponding aniline. acs.org The kinetics of this process are influenced by factors such as the electrode material, the solvent, the electrolyte, and the applied current density. acs.org

For instance, in the electrosynthesis of 3-trifluoromethylanilines from nitrobenzotrifluorides, parameters such as current density and the nature of the electrolyte (e.g., H2SO4(aq)) were varied to optimize the reaction yield. acs.org The use of a glassy carbon electrode modified with bimetallic nanoparticles has been shown to enhance the current response for the detection of 4-nitroaniline, indicating favorable kinetics at the modified electrode surface. researchgate.net

Conclusion and Future Research Directions

Synthesis of Key Findings and Identified Research Gaps for 4-(Methoxymethyl)-2-nitroaniline

This compound, with the molecular formula C₈H₁₀N₂O₃, is a solid at room temperature. tcichemicals.com While specific details on its synthesis are not extensively available in the public domain, general methods for the preparation of similar nitroaniline derivatives provide insight into potential synthetic routes. One common approach involves the nitration of an appropriately substituted aniline (B41778) precursor. For instance, the synthesis of 4-methoxy-2-nitroaniline (B140478) can be achieved through the nitration of p-anisidine (B42471) (4-methoxyaniline). ontosight.ai Another patented method involves dissolving N-benzenesulfonyl-4-methoxyaniline in 1,2-dichloroethane (B1671644) and reacting it with copper nitrate (B79036) trihydrate in the presence of pyridine. patsnap.com A significant research gap exists in the specific, optimized synthesis of this compound itself, with a need for high-yield, cost-effective, and environmentally benign methodologies.

Emerging Synthetic Strategies and Catalytic Systems for Nitroaniline Derivatives

The synthesis of nitroaniline derivatives is a field of active research, with a focus on developing more efficient and selective methods. Traditional methods often involve harsh reaction conditions and can lead to a mixture of isomers, necessitating complex purification steps. wikipedia.orggoogle.com

Emerging strategies are increasingly focused on the use of advanced catalytic systems. For example, palladium-catalyzed reactions have shown promise in the synthesis of nitroaniline derivatives. chemicalbook.com The use of continuous flow reactors is another innovative approach that offers advantages such as high reaction speed, improved heat and mass transfer, and enhanced safety, leading to higher yields and purity of the desired product. google.com Furthermore, direct amination of aromatic nitro compounds using O-alkylhydroxylamines in the presence of a base and a metallic catalyst represents a one-step, high-yield process. google.com Green chemistry principles are also being applied, with research into using more environmentally friendly solvents and catalysts, such as citric acid derived from citrus fruits. researchgate.net

Advancements in Spectroscopic Characterization and Computational Modeling

The characterization of nitroaniline derivatives relies heavily on spectroscopic techniques and computational modeling. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the molecular structure and electronic properties of these compounds. nih.govusc.edumagritek.com Resonance Raman spectroscopy has been employed to characterize polymers derived from nitroanilines, providing insights into their charge transfer states and conjugation length. nih.gov

Computational methods, particularly density functional theory (DFT), have become indispensable tools for studying the properties of nitroaniline derivatives. acs.orgresearchgate.net DFT calculations can provide valuable information on molecular geometry, electronic structure, dimerization energies, and the effects of substituents on the aromatic ring. acs.orgresearchgate.net These theoretical studies complement experimental findings and aid in the rational design of new molecules with desired properties. For instance, computational studies have been used to investigate the intramolecular charge transfer characteristics of p-nitroaniline derivatives, which is crucial for their application in nonlinear optics. researchgate.netnih.govchemrxiv.org

Future Avenues for Application-Oriented Research in Organic Synthesis and Materials Science

The unique electronic properties of nitroaniline derivatives, arising from the presence of both an electron-donating amino group and an electron-withdrawing nitro group, make them valuable building blocks in organic synthesis and materials science. innospk.comchempanda.comjchps.com

In organic synthesis, they serve as key intermediates in the production of a wide range of compounds, including pharmaceuticals and dyes. wikipedia.orgpunagri.comottokemi.comwikipedia.org For example, 4-methoxy-2-nitroaniline is a precursor for the synthesis of omeprazole, a widely used proton pump inhibitor. google.compunagri.com

In materials science, nitroaniline derivatives are of interest for their potential applications in nonlinear optics (NLO). jchps.comresearchgate.net The push-pull nature of their electronic structure can lead to large second-order hyperpolarizabilities, making them suitable for applications such as frequency conversion. jchps.com Research is ongoing to synthesize and characterize new nitroaniline derivatives with enhanced NLO properties. Furthermore, polyaniline and its derivatives are being investigated for a variety of applications, including as conducting polymers, in tissue engineering, and as antimicrobial agents. researchgate.net Future research will likely focus on the design and synthesis of novel this compound analogues with tailored properties for specific applications in these and other emerging fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methoxymethyl)-2-nitroaniline, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Nitration and Alkylation : Start with a substituted aniline precursor (e.g., 4-methoxymethyl aniline) and perform nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The methoxymethyl group directs nitration to the ortho position .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of nitrating agent) and reaction time (2–4 hours) to minimize byproducts like dinitro derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Expect a singlet for the methoxymethyl (-OCH₂-) protons (δ 3.3–3.5 ppm) and aromatic protons split into distinct patterns due to nitro group deshielding (δ 7.5–8.5 ppm) .

- ¹³C NMR : The nitro group carbon appears at δ 140–150 ppm, while the methoxymethyl carbon resonates at δ 60–70 ppm .

- IR Spectroscopy : Strong asymmetric and symmetric NO₂ stretches at 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and C-O-C stretching at 1250 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 196.1 (calculated for C₈H₁₀N₂O₃) with fragmentation patterns indicating loss of -NO₂ or -OCH₂ groups .

Q. How does the pH of the environment affect the stability of this compound, and what storage conditions are recommended to prevent degradation?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests under varying pH (1–13) at 40°C for 48 hours. Monitor degradation via HPLC. The compound is most stable in neutral to slightly acidic conditions (pH 5–7), with hydrolysis observed in strongly alkaline media (pH >10) due to nitro group reduction .

- Storage Recommendations : Store in amber glass vials under inert gas (N₂ or Ar) at 4°C. Use desiccants to prevent moisture-induced decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions involving this compound?

- Methodology :

- Directing Effects : The nitro group (-NO₂) is a meta-directing deactivator, while the methoxymethyl (-OCH₂-) group is an ortho/para-directing activator. Competitive directing effects lead to preferential substitution at the para position relative to the methoxymethyl group due to steric hindrance from the bulky nitro group .

- Computational Modeling : Use density functional theory (DFT) to calculate partial charges and Fukui indices, confirming higher electron density at the para position .

Q. How can computational chemistry models predict the reactivity and interaction of this compound with biological targets such as enzymes or receptors?

- Methodology :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding interactions with kinase domains (e.g., EGFR or VEGFR). The nitro group may form hydrogen bonds with catalytic lysine residues, while the methoxymethyl group enhances hydrophobic interactions .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict cytotoxicity or inhibitory activity .

Q. What are the challenges in reconciling conflicting data on the solubility and partition coefficients (logP) of this compound across different solvent systems?

- Methodology :

- Solubility Profiling : Use shake-flask or UV-spectrophotometry methods to measure solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., cyclohexane). Discrepancies arise due to solvent polarity and hydrogen-bonding capacity .

- logP Determination : Compare experimental (HPLC retention time) vs. calculated (ChemAxon, ACD/Labs) logP values. Adjust for solvent-specific activity coefficients using the UNIFAC model to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.